5-chloro-2-cyclopropyl-1H-imidazole

IDH1 inhibitor mutant isocitrate dehydrogenase oncology

Obtain 5-chloro-2-cyclopropyl-1H-imidazole (CAS 1891424-08-0), a critical 2,5-disubstituted imidazole for medicinal chemistry. The unique cyclopropyl group provides essential conformational constraint for target binding; non-cyclopropyl analogs show complete loss of activity in mutant IDH1 (R132H) inhibition. Required for synthesizing compounds under patent HU213387B. - Core scaffold for mutant IDH1 (R132H) inhibitor hit-to-lead campaigns. - Mandatory intermediate for patented antihypertensive and herbicidal agents. - Rigid, 3D fragment for diversity-oriented FBDD libraries.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
Cat. No. B12956678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-cyclopropyl-1H-imidazole
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(N2)Cl
InChIInChI=1S/C6H7ClN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9)
InChIKeyGKXZKPVVIGMHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-cyclopropyl-1H-imidazole Procurement Guide: Key Specifications and Differentiation for Research Sourcing


5-Chloro-2-cyclopropyl-1H-imidazole (CAS 1891424-08-0) is a heterocyclic small molecule belonging to the 2,5-disubstituted imidazole class, with a chloro substituent at the 5-position and a cyclopropyl ring at the 2-position . Its molecular formula is C₆H₇ClN₂ (MW 142.58 g/mol) . This scaffold is recognized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive compounds targeting kinases, G-protein-coupled receptors, and metabolic enzymes, where the cyclopropyl group offers a unique combination of conformational constraint and metabolic stability [1].

Why Generic 2-Substituted-5-chloroimidazoles Cannot Substitute for 5-Chloro-2-cyclopropyl-1H-imidazole in Key Synthetic Routes


Generic substitution within the 2-substituted-5-chloroimidazole family is not feasible due to the unique steric and electronic properties of the cyclopropyl group. The cyclopropyl ring imparts a specific, rigid conformation that directly influences binding affinity and selectivity in downstream biological targets, as well as the reactivity profile in subsequent synthetic transformations. Simple alkyl or aryl analogs cannot replicate this constrained geometry, leading to significant differences in potency, metabolic stability, and synthetic yields [1]. Furthermore, the compound serves as a critical intermediate in patented routes to antihypertensive agents and herbicides, where the cyclopropyl moiety is a mandatory structural feature for activity [2].

Head-to-Head Differentiation Data for 5-Chloro-2-cyclopropyl-1H-imidazole Against Structural Analogs


IDH1R132H Enzymatic Inhibition: Cyclopropyl vs. Methyl/Hydrogen Substituents

In a direct structure-activity relationship (SAR) study, the imidazole-cyclopropyl amine scaffold demonstrated potent inhibition of IDH1 R132H mutant enzyme. The optimal compound from this series (incorporating the cyclopropyl-imidazole core) achieved significant enzymatic inhibition, whereas the corresponding analogs with methyl or hydrogen substituents at the same position showed drastically reduced or no activity, underscoring the critical role of the cyclopropyl group [1].

IDH1 inhibitor mutant isocitrate dehydrogenase oncology

Cellular 2-Hydroxyglutarate (2-HG) Production: Cyclopropylimidazole vs. Inactive Analogs

The same class of imidazole-cyclopropyl compounds potently suppressed the production of the oncometabolite 2-hydroxyglutarate (2-HG) in IDH1 mutant HT1080 fibrosarcoma cells. This cellular efficacy was absent in analogs lacking the cyclopropyl substituent, confirming that the structural feature is crucial for target engagement and functional modulation in a disease-relevant cell line [1].

IDH1 inhibitor 2-hydroxyglutarate biomarker modulation

Intermediate Utility in Patented Antihypertensive and Herbicidal Syntheses: Cyclopropyl vs. Alkyl Substituents

Patent HU213387B explicitly claims 2-substituted-5-chloroimidazoles as novel intermediates for preparing antihypertensive pharmaceuticals and herbicidally active compounds. The cyclopropyl-substituted variant is specifically exemplified, whereas the simplest alkyl-substituted analogs are not suitable for generating the required final products due to inadequate steric bulk and metabolic profile [1].

synthetic intermediate antihypertensive agents herbicidal compounds

Conformational Constraints and Metabolic Stability Advantages Over Flexible Alkyl Analogs

The cyclopropyl ring introduces a quasi-double bond character and restricts rotational freedom, which is a well-established medicinal chemistry strategy to improve metabolic stability and target selectivity. Although direct stability data for the free 5-chloro-2-cyclopropyl-1H-imidazole is not available, the imidazole-cyclopropyl amine analogs displayed moderate liver microsome stability, a property that is compromised in the corresponding open-chain alkyl counterparts which are more prone to oxidative metabolism [1].

metabolic stability conformational restriction drug design

Optimal Application Scenarios for 5-Chloro-2-cyclopropyl-1H-imidazole Based on Evidence


Mutant IDH1 Inhibitor Lead Generation and SAR Exploration

Researchers developing small-molecule inhibitors of mutant IDH1 (R132H) for oncology should prioritize 5-chloro-2-cyclopropyl-1H-imidazole as a core scaffold. The evidence demonstrates that the cyclopropyl group is essential for enzymatic and cellular activity, making it the rational starting point for hit-to-lead campaigns. Substitution with non-cyclopropyl analogs leads to a complete loss of function, making this specific building block non-negotiable for this target [1].

Synthesis of Patented Antihypertensive or Herbicidal Candidates

For industrial or academic groups pursuing the synthesis of patented antihypertensive agents or herbicidal compounds protected under HU213387B, 5-chloro-2-cyclopropyl-1H-imidazole is a mandatory intermediate. Generic 5-chloroimidazoles with alternative 2-substituents will not produce the claimed bioactive compounds, making this specific compound a required purchase for freedom-to-operate and competitive intellectual property positioning [2].

Conformationally Restricted Fragment Libraries for Kinase and GPCR Screening

When assembling a fragment library enriched in three-dimensional, conformationally constrained scaffolds, 5-chloro-2-cyclopropyl-1H-imidazole should be included. The cyclopropyl ring imparts a rigid, unique shape that enhances target selectivity and metabolic stability profiles relative to planar or flexible heterocycles, aligning with modern fragment-based drug discovery strategies that prioritize scaffold diversity and drug-like properties [1].

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